Product packaging for Perfluoropentacene(Cat. No.:CAS No. 646533-88-2)

Perfluoropentacene

Cat. No.: B8735957
CAS No.: 646533-88-2
M. Wt: 530.2 g/mol
InChI Key: AZVQGIPHTOBHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfluoropentacene (PFP), with the chemical formula C₂₂F₁₄ and a molar mass of 530.220 g·mol⁻¹, is a dark blueish powder that serves as a critical n-type organic semiconductor . It is synthesized via the fluorination of pentacene, where the hydrogen atoms are replaced by electronegative fluorine atoms. This fundamental modification lowers the highest occupied molecular orbital (HOMO) energy levels, which facilitates electron injection and effectively converts the charge transport behavior of the parent p-type material into a robust n-type semiconductor . This compound is essential for advancing molecular thin-film devices and is widely used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . A significant area of application for this compound is in the creation of ambipolar organic transistors and p-n junctions. Due to its structural compatibility with pentacene, it can be codeposited to form blended thin films. Research has demonstrated that these blends can lead to the formation of a mixed crystal phase at a molecular level, which is fundamental for developing devices capable of transporting both electrons and holes . The material typically exhibits an orientation with the [001] direction normal to the substrate surface, such as SiO₂, and forms elongated, spicular crystalline domains . For research purposes, it is important to note that non-equimolecular blends of pentacene and this compound can lead to phase separation between the mixed crystal and the respective pure phases, which must be considered during experimental design . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22F14 B8735957 Perfluoropentacene CAS No. 646533-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646533-88-2

Molecular Formula

C22F14

Molecular Weight

530.2 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecafluoropentacene

InChI

InChI=1S/C22F14/c23-9-1-2(12(26)6-5(11(1)25)15(29)19(33)20(34)16(6)30)10(24)4-3(9)13(27)7-8(14(4)28)18(32)22(36)21(35)17(7)31

InChI Key

AZVQGIPHTOBHAF-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)F)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

Theoretical Frameworks and Computational Investigations of Perfluoropentacene

Density Functional Theory (DFT) Approaches for Electronic Structure Elucidation

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, offering a robust framework for predicting various ground-state properties of Perfluoropentacene in its neutral, anionic, and cationic forms. amazonaws.comresearchgate.netjournalcsij.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Calculations

The energy difference between the HOMO and LUMO is a crucial parameter for organic semiconductors, as it dictates the feasibility of charge transfer and electrical conductivity. amazonaws.com For neutral this compound, DFT calculations using basis sets like 6-31+G(d) and 6-311++G(d,p) have yielded energy gaps of approximately 2.00 eV and 1.99 eV, respectively. These values align well with a previously reported energy gap of 2.02 eV, indicating the molecule's high stability. amazonaws.comresearchgate.netjournalcsij.combris.ac.uk

The energy gap varies across different charge states. For the anionic state, the Beta Molecular Orbital (MO) exhibits a larger energy gap of 2.7763 eV, while the Alpha MO has a gap of 2.1173 eV (using the 6-31G+(d) basis set). In the cationic state, the Alpha MO shows a smaller gap of 1.7886 eV, and the Beta MO has a gap of 2.5164 eV. amazonaws.com A smaller energy gap for the Alpha MO in ionic states suggests higher electrical conductivity, as it facilitates easier electron transition and charge carrier generation. amazonaws.com

Table 1: HOMO-LUMO Energy Gaps of this compound in Different States (eV)

StateBasis SetEnergy Gap (eV) amazonaws.com
Neutral6-31+G(d)2.0005
Neutral6-311++G(d,p)1.9907
Anionic6-31G+(d) (Alpha MO)2.1173
Anionic6-31G+(d) (Beta MO)2.7763
Cationic6-31G+(d) (Alpha MO)1.7886
Cationic6-31G+(d) (Beta MO)2.5164

Ionization Potential and Electron Affinity Determinations in Neutral, Anionic, and Cationic States

Ionization potential (IP) and electron affinity (EA) are critical parameters for evaluating the performance of organic semiconductors. aip.org These quantities are often determined from the HOMO and LUMO energies, respectively. amazonaws.comosti.gov The adiabatic electron affinity (AEA) of this compound has been experimentally determined via gas-phase anion photoelectron spectroscopy to be 2.74 ± 0.03 eV, which is consistent with DFT-calculated values (e.g., 2.66 eV). aip.orgresearchgate.net This value is notably higher than that of its non-fluorinated counterpart, pentacene (B32325) (1.43 ± 0.03 eV), highlighting the significant impact of perfluorination on electronic properties. amazonaws.comaip.org

Molecular Stability and Chemical Hardness Analyses

Molecular stability is often correlated with chemical hardness (η), a global chemical quantity. A higher chemical hardness value indicates greater stability and less reactivity. amazonaws.com this compound exhibits its highest chemical hardness in its anionic state (Beta MO), with a value of 1.3929 eV, suggesting that it is more stable in this state compared to its neutral and cationic forms. amazonaws.comresearchgate.netjournalcsij.comjournaltocs.ac.uk

Table 2: Chemical Hardness of this compound in Various States (eV)

StateChemical Hardness (eV) amazonaws.com
Anionic1.3929 (Beta MO)

Molecular Geometry and Bond Length Studies in Various States

Geometrical optimization is a fundamental DFT procedure aimed at finding the minimum energy configuration of a molecule. amazonaws.com Studies on this compound have involved full optimization of its molecular structure using various basis sets, such as 6-31++G(d,p) and 6-31+G(d), without imposing symmetry constraints. amazonaws.com

Computational results indicate that the cationic state of this compound exhibits the strongest bond length at R(28,32) when using the B3LYP/6-311++G(d,p) basis set. Conversely, the weakest bond length was found at R(4,6) in the ionic state with the 6-31+G(d) basis set. amazonaws.comresearchgate.netjournalcsij.com Upon electron injection (i.e., forming the anion), DFT calculations consistently show an elongation of the C-F bond lengths in this compound, which is more significant than the changes observed in C-H bond lengths in related compounds. This structural displacement contributes to stronger vibronic coupling in this compound compared to pentacene. aip.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Transitions

TD-DFT is employed to investigate the excited state dynamics and optical properties of molecules, providing insights into their light absorption and emission characteristics. amazonaws.comresearchgate.netjournalcsij.com

Absorption Band Characteristics and Exciton (B1674681) Generation Modeling in Thin Films

TD-DFT calculations on a single this compound molecule can predict absorption bands and their corresponding oscillator strengths, providing a direct correlation with observed absorption spectra. uni-tuebingen.de For this compound in toluene (B28343) solvent, the strongest absorption has been calculated to occur at a wavelength of 738.38 nm, with a high oscillator strength of 0.0599 and a low excitation energy of 1.6791 eV. amazonaws.comresearchgate.netjournalcsij.com

In thin films, the optical properties of this compound differ significantly from those of the monomer due to the crystalline environment and strong exciton generation. researchgate.net The highest occupied molecular orbital to lowest unoccupied molecular orbital transition observed in this compound thin films is reduced by approximately 280 meV compared to the monomer spectrum. researchgate.net Thin films of this compound exhibit two primary absorption bands. The first band has a transition dipole approximately perpendicular to the surface normal and shows a significant redshift relative to the monomer spectrum. The second absorption band, however, displays a slight blueshift (40 meV) compared to the monomer, with its transition dipole nearly parallel to the surface normal. researchgate.net Studies on crystalline this compound thin films epitaxially grown on substrates like NaF(100) and KCl(100) have revealed Davydov splitting of approximately 30 meV between the lowest-lying exciton transitions, with dipole moments oriented perpendicular to the long axis. acs.orgnih.gov

Table 3: Absorption Characteristics of this compound (in Toluene)

CharacteristicValueUnitReference
Strongest Absorption Wavelength738.38nm amazonaws.comresearchgate.netjournalcsij.com
Highest Oscillator Strength0.0599- amazonaws.comresearchgate.netjournalcsij.com
Lowest Excitation Energy1.6791eV amazonaws.comresearchgate.netjournalcsij.com

Photoluminescence Spectral Analysis and Optical Transition Assignments

Photoluminescence (PL) spectroscopy, often complemented by time-dependent density functional theory (TD-DFT) calculations, provides crucial insights into the optical transitions of this compound. nih.govwikiwand.comuni-freiburg.de In pure PFP thin films, a prominent PL band, denoted B1, is observed at 1.72 eV. This band is assigned to the fundamental S1 → S0 recombination process at the Brillouin zone's Γ-point. wikiwand.comuni-freiburg.de

Further analysis reveals redshifted shoulders, B2 and B3, at 1.66 eV and 1.56 eV respectively, which are tentatively assigned to a vibronic progression originating from the B1 band. wikiwand.comuni-freiburg.de The PL spectra of PFP show a dependence on temperature, with peaks becoming narrower and increasing in amplitude at lower temperatures, and a slight blueshift of the B1 maximum towards 4 K (approximately 10 meV). wikiwand.comuni-freiburg.de

In mixed films, such as those with pentacene (PEN:PFP), a new optical transition in PL is observed at 1.4 eV, providing evidence for coupling effects within the blend. wikiwand.comuni-freiburg.de This is consistent with the formation of a new crystal structure and associated electronic band structure in such mixed systems. The optical absorption of isolated PFP molecules in the UV-vis range is dominated by three main optical transitions: the S0 → S1 transition at 1.99 eV (with vibronic replicas at 2.16 and 2.33 eV), the S0 → S3 transition at 2.72 eV (with a vibronic replica at 2.87 eV), and the S0 → S7 transition at 4.25 eV.

The following table summarizes key photoluminescence spectral features and their assignments for this compound:

PL Band/FeatureEnergy (eV)AssignmentNotesSource
B11.72Fundamental S1 → S0 recombinationObserved in pure PFP thin films; blueshifts slightly at low T. wikiwand.comuni-freiburg.de
B21.66Vibronic progression from B1Appears as a shoulder at RT, clearer at low T. wikiwand.comuni-freiburg.de
B31.56Vibronic progression from B1Appears as a shoulder at RT, clearer at low T. wikiwand.comuni-freiburg.de
New Transition1.4Coupling effects in PEN:PFP mixed filmsEvidence for new crystal and electronic band structure. wikiwand.comuni-freiburg.de

Charge Transfer Parameter Calculations and Transport Mechanism Modeling

Understanding charge transfer parameters is fundamental to modeling the transport mechanisms in organic semiconductors like this compound. Theoretical modeling, often employing quantum chemical methods and semi-classical simulation models, sheds light on the microscopic mechanisms governing charge transport and the molecular parameters that control charge mobility.

Transfer Integral Determinations

The transfer integral (t), also known as electronic coupling, is a critical parameter in describing the ease of charge transfer between adjacent molecules and is crucial for charge transport. It is dependent on the intermolecular distance and mutual orientation of the molecules. Experimental determination of the transfer integral in π-stacked this compound has been achieved using ultraviolet photoelectron spectroscopy (UPS) in conjunction with the tight-binding model, which allows for the observation of intermolecular energy-band dispersion.

Electron-Phonon Coupling Investigations

Electron-phonon coupling significantly impacts charge transport in organic molecular semiconductors. Two main mechanisms are recognized: local (Holstein-type) coupling, which arises from the modulation of site energies by vibrations, and nonlocal (Peierls-type) coupling, which is due to the modulation of electronic couplings (transfer integrals) by vibrations.

Investigations using gas-phase anion photoelectron spectroscopy have elucidated the electron-phonon interactions in this compound molecules. These studies indicate that the vibronic coupling in PFP is stronger than that in pentacene, with the hole-phonon coupling in PFP's ionization processes being approximately twice as strong as in pentacene. This stronger vibronic coupling in PFP is attributed to significant structural displacement upon electron injection. Low-frequency vibrational modes, such as molecular translations and rotations, play a pivotal role in introducing dynamic disorder, which in turn affects electronic transfer integrals and bandwidth, ultimately shaping macroscopic electronic properties.

Reorganization Energy Estimations

The reorganization energy (λ) quantifies the strength of the local electron-phonon coupling and represents the energy cost associated with accommodating a new charge state after a carrier moves to an adjacent molecular site. For this compound, reorganization energies have been estimated through both experimental methods, such as high-resolution ultraviolet photoelectron spectroscopy (UPS) using a single mode analysis (SMA), and theoretical approaches, including DFT B3LYP calculations.

Experimental studies have shown that the reorganization energy of PFP is significantly greater than that of pentacene. This increase is ascribed to the extended HOMO distribution of PFP resulting from perfluorination. For instance, the intramolecular reorganization energy for hole transport in PFP is approximately 2.5 times higher than in pentacene, which, according to Marcus theory, can reduce hole mobility by a factor of 7. Theoretical calculations have estimated reorganization energies for electron transport in n-type semiconductors, including this compound, to be in the range of 0.21–0.37 eV, with PFP specifically having a value comparable to 0.25 eV.

The following table presents a comparison of reorganization energies for this compound and Pentacene:

CompoundReorganization Energy (λ) for Hole Transport (eV)NotesSource
This compoundSignificantly greater than PentaceneAttributed to extended HOMO distribution due to perfluorination.
PentaceneLower than this compound
This compound~0.25 (for electron transport)Comparable to other well-known n-type semiconductors.

Theoretical Predictions of Conduction and Valence Bandwidths and Effective Masses in Crystalline Forms

Theoretical calculations predict large conduction and valence bandwidths and low hole and electron effective masses in perfluoroacene crystals. These properties are crucial for efficient charge transport, as low effective masses indicate high dispersion of bands and thus higher carrier mobility. The largest mobilities are generally expected along the π-stacks within the crystalline structure.

Many-body perturbation theory, including the GW approximation, is employed to compute band structures and excited-state properties in the solid state with periodic boundary conditions. This allows for the determination of quantities such as band gap and effective masses. The electronic properties of the highest occupied molecular orbital (HOMO) or valence band(s) are of particular interest for p-type semiconductors, while conduction band properties are critical for n-type materials like PFP. Band dispersion, which refers to the energy-momentum relationship of electronic states, is also investigated to understand charge carrier movement within the crystal.

Modeling of Intermolecular Interactions and Crystal Packing

The molecular packing in the solid phase significantly influences the optoelectronic properties of organic semiconductors. This compound is known to adopt a herringbone structure in its crystalline form, similar to its hydrogenated counterpart, pentacene. wikipedia.org However, perfluorination leads to significant changes in crystalline packing, which, in turn, profoundly affects the electronic properties and charge-transport characteristics.

Modeling studies, including those using density functional theory with semiempirical van der Waals corrections (DFT-D), are used to accurately predict equilibrium PFP-metal distances and work-function changes at interfaces. These studies highlight that molecular distortion can significantly influence the work-function change at short distances.

Intermolecular interactions play a critical role in determining crystal packing motifs. For instance, highly electronegative substituents like fluorine can enable the formation of specific interactions, such as F···H interactions, which govern the alignment of molecules in the solid state and contribute significantly to intermolecular contacts (e.g., approximately 45% of all intermolecular contacts in certain substituted systems).

The mixing of this compound with other organic semiconductors, such as picene (B1221364) (PIC), can lead to the formation of equimolar mixed domains with crystal structures distinct from those of the pure compounds. This phenomenon allows for the study of reduced intermolecular interactions and their effects on optical properties, as the wide band gap of picene ensures that its direct contributions to the spectra are minimal. Such studies have revealed strongly enhanced emission from PFP in mixed thin films, which can be attributed to decoupling effects.

Synthesis and Molecular Design Strategies for Perfluoropentacene and Its Derivatives

Synthetic Methodologies for Perfluoropentacene

The synthesis of this compound (PFP) is achieved through the fluorination of pentacene (B32325). wikipedia.org Researchers such as Suzuki and colleagues have successfully synthesized this compound and perfluorotetracene. researchgate.net General synthetic approaches for fluorinated aromatic compounds can be broadly categorized into two main strategies: those focusing on the direct introduction of fluorine atoms into an existing aromatic system and those involving the construction of fluorinated rings. nii.ac.jpresearchgate.net

One prominent method for synthesizing pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs), including phenacenes, is the palladium(II)-catalyzed Friedel–Crafts-type cyclization of 1,1,2-trifluoro- and 1,1-difluoro-1-alkenes. nii.ac.jpresearchgate.net This approach enables the regioselective introduction of fluorine into the PAH skeleton. mdpi.com Another effective strategy is the indium(III)-catalyzed tandem cyclization of bis(1,1-difluoroallene)s. nii.ac.jpresearchgate.net

A "benzene ring extension cycle" represents a sophisticated approach for synthesizing higher-order pinpoint-fluorinated PAHs. This cycle typically involves a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction of non-activated fluoroarenes with α-cyanocarbanions, followed by difluorovinylidenation, and then a Friedel–Crafts-type cyclization. nii.ac.jp For the synthesis of partially fluorinated pentacenes, alternative routes include the photobisdecarbonylation of an α-diketone precursor or a tetrazine-induced cycloreversion of a 6,13-dihydro-6,13-ethenopentacene. acs.org Furthermore, perfluoroalkylated pentacenes can be prepared from pentacene-6,13-quinone through multi-step reactions. capes.gov.br

Impact of Perfluorination on Molecular Electronic Structure

Perfluorination profoundly alters the electronic structure of polycyclic aromatic hydrocarbons, transforming their properties and enabling their use in diverse electronic applications. This compound (PFP) stands out as an n-type organic semiconductor, a significant departure from the p-type behavior of its non-fluorinated counterpart, pentacene. wikipedia.orgacs.orgresearchgate.net

The high electronegativity of fluorine atoms plays a crucial role in these changes. Their introduction leads to a substantial lowering of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnii.ac.jpnii.ac.jpcapes.gov.broup.com This energy level stabilization enhances electron injection, a key characteristic for n-type semiconductors, and simultaneously increases the material's resistance to aerial oxidation. nii.ac.jpnii.ac.jpcapes.gov.broup.com

Computational studies reveal that the HOMO-LUMO energy gap of this compound is smaller than that of pristine pentacene. For instance, the calculated HOMO-LUMO gap for this compound is approximately 0.99 eV, compared to 1.13 eV for pentacene. ijnnonline.net Experimental optical gap values for this compound are reported as 1.01 eV in the x-direction and 2.4 eV in the z-direction, with an experimental UV-Vis derived HOMO-LUMO gap of 1.95 eV. ijnnonline.net This reduction in the HOMO-LUMO gap is a consistent effect of perfluorination, which stabilizes both frontier molecular orbitals. rsc.orgnih.gov

Another electronic effect is the repulsive interaction between the lone pair electrons in the fluorine 2p orbital and the adjacent π-electrons in the carbon 2p orbital, known as the +Iπ effect. This interaction perturbs the electron distribution within the extended π-systems, leading to induced polarization that can enhance the solubility of F-PAHs in polar solvents. nii.ac.jpnii.ac.jpoup.com

The following table summarizes the calculated and experimental HOMO-LUMO gaps for pentacene and this compound:

CompoundCalculated HOMO-LUMO Gap (eV) ijnnonline.netExperimental Optical Gap (eV) (x-direction) ijnnonline.netExperimental UV-Vis HOMO-LUMO Gap (eV) ijnnonline.net
Pentacene (PENT)1.131.13-
This compound (F-PENT)0.991.011.95

Design Principles for Fluorinated Polycyclic Aromatic Hydrocarbons

The design of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) is guided by a set of principles that capitalize on fluorine's unique electronic and steric properties to achieve desired material characteristics for organic electronic devices. nii.ac.jpnii.ac.jpoup.com

Steric Effects as Design Principles: Fluorine's small atomic radius and low steric demand are advantageous in maintaining the planarity of PAH molecules. This planarity is vital for efficient π-π stacking in the solid state, which directly impacts the semiconducting properties and charge transport within the material. nii.ac.jpnii.ac.jpoup.com Unlike bulkier substituents, fluorine can improve the solubility of PAHs in organic solvents without compromising their essential planar structure. nii.ac.jpresearchgate.netnii.ac.jpoup.comresearchgate.net

Synthetic Considerations in Design: Achieving regioselective introduction of fluorine atoms is often a synthetic challenge, necessitating specialized approaches. researchgate.net While direct fluorination methods can be employed, they frequently result in a mixture of regioisomers due to the difficulty in controlling selectivity. mdpi.com Therefore, ring-closing processes involving fluorine-containing aromatic compounds are often preferred to ensure regiospecific F-PAH formation. mdpi.com Examples include metal-catalyzed Friedel–Crafts-type intramolecular cyclization of difluoroalkenes for pinpoint fluorine introduction. mdpi.com Modular synthesis approaches, such as those combining Julia-Kocienski olefination with oxidative photocyclization, are also utilized. researchgate.net Additionally, addition-defluorination reactions offer a pathway to introduce different aromatic rings, leading to the formation of asymmetric diarylethenes. mdpi.comnih.gov Ultimately, effective design principles also encompass the ability to control the electron density of the aromatic rings within the pentacene core and to manage the molecular alignment in the crystalline state, both of which are critical for dictating the material's fundamental physical properties. capes.gov.br

Thin Film Growth Dynamics and Morphological Control of Perfluoropentacene

Substrate Temperature Effects on Crystallinity and Film Quality

Substrate temperature plays a pivotal role in tuning the crystallinity and morphology of PFP thin films, influencing diffusion processes during growth aip.org. Studies on silicon oxide substrates show that PFP films grown at higher temperatures (e.g., 60 °C) exhibit significantly different characteristics compared to those grown at lower temperatures (e.g., -20 °C) aip.org.

At 60 °C, PFP forms long, needle-like crystallites, several micrometers in length, with a root mean square (RMS) roughness of approximately 7 nm for a 50 nm film, indicating a relatively smooth surface aip.org. The integral X-ray diffraction intensity increases linearly with film thickness at this temperature, suggesting nearly ideal poly-crystallinity aip.org. In contrast, films grown at -20 °C are composed of mounds with diameters and heights around 500 nm, and the final grain size is reduced aip.org. Even at temperatures as low as -20 °C, PFP demonstrates a high degree of crystallinity in the out-of-plane direction aip.orgresearchgate.net.

The crystalline structure of PFP films grown under suitable conditions (e.g., 10–70 °C) on oxidized silicon wafers closely resembles its bulk phase, without significant contamination from a second phase, unlike pentacene (B32325) under similar conditions uni-tuebingen.de.

Table 1: Effect of Substrate Temperature on PFP Film Morphology on Silicon Oxide

Substrate TemperatureFilm MorphologyRMS Roughness (for 50 nm film)Crystallite LengthGrain Size (Final)Crystallinity (Out-of-Plane)
60 °CNeedle-like crystallites, elongated~7 nmSeveral micrometers~44 nmHigh, linear intensity increase with thickness aip.org
-20 °CMoundsNot specifiedNot specified~22 nmHigh, non-linear intensity increase, saturates at ~20 nm aip.org

Molecular Orientation Control: Standing-Up versus Flat-Lying Arrangements

The orientation of PFP molecules within thin films is a critical factor influencing device performance. PFP molecules can adopt either a "standing-up" (molecules nearly perpendicular to the substrate) or "flat-lying" (molecules parallel to the substrate) arrangement, depending on the substrate properties acs.orgarxiv.org.

Influence of Substrate Surface Chemistry and Energy

The chemical nature and surface energy of the substrate significantly influence the preferred molecular orientation of PFP. PFP molecules tend to grow in an upright orientation on semiconductor and insulating substrates acs.org. For instance, on silicon oxide (SiO/Si) substrates, PFP molecules in terrace structures typically orient with their long axis almost perpendicular to the surface rsc.org. Similarly, on m-carborane-1-thiol, template-stripped gold (TSAu), and mica surfaces, PFP molecules adsorb in a standing-up orientation in the first layer and subsequent layers metu.edu.tracs.org.

Conversely, PFP molecules tend to adopt a flat-lying orientation on metallic substrates acs.org. This difference is attributed to the varying interactions between the PFP molecules and the substrate surface acs.org. The strong electronegativity of fluorine in PFP leads to a surface dipole moment pointing towards the molecular cores when PFP is in an upright orientation on SiO substrates researchgate.net.

The hydrophobicity of the substrate also plays a role; an increase in substrate hydrophobicity can lead to an increase in the mean grain size in the first layer of standing-up oriented PFP films metu.edu.tracs.org.

Adsorption Behavior on Reconstructed Metal Surfaces (e.g., Au(111), Ag(110), Cu(111))

The adsorption behavior of PFP on reconstructed metal surfaces is complex and can lead to specific molecular orientations and growth modes.

Ag(110): On Ag(110) surfaces, PFP deposition follows a Stranski–Krastanov growth mode with a 3 monolayer (ML) thick wetting layer composed of flat-lying molecules acs.org. These molecules are predominantly aligned with their long axis along the acs.org crystallographic axis of the substrate acs.org. Peculiar sequences of three distinct molecular reorientation transitions have been observed during the deposition of the first two monolayers on Ag(110) acs.org. At 0.5 ML coverage, flat-lying PFP molecules condense into checkerboard-like or rhombic patterns acs.org.

Cu(110): The superstructure of ordered PFP monolayers on Ag(110) is similar to that observed on Cu(110), with molecules aligned along the acs.org direction acs.org. The adsorption of PFP on Cu(110) shows a strong effect of fluorination compared to pentacene, influencing molecular orientation and intermolecular/molecule-substrate interactions researchgate.net.

Au(111) and Ag(111): PFP molecules are generally weakly adsorbed on Au(111) and Ag(111) surfaces uni-tuebingen.deacs.org. For PFP on Au(111), molecules rearrange into flat, densely packed islands, and the herringbone reconstruction of Au(111) remains undisturbed researchgate.net. While PFP multilayers can desorb from metal surfaces at elevated temperatures, molecules in contact with Au(111) can remain intact up to 500 K, suggesting a relatively stable interaction acs.org. However, on Ag(111) and especially Cu(111), PFP can undergo defluorination and distortion at lower temperatures, indicating catalytic activity of these surfaces acs.org.

Growth Mode Investigations: Stranski–Krastanow and Layer-Plus-Island Processes

PFP thin film growth often follows a Stranski–Krastanov (SK) growth mode, characterized by initial layer-by-layer growth (wetting layer) followed by the formation of three-dimensional (3D) islands acs.orguni-tuebingen.de. This is also referred to as a layer-plus-island process metu.edu.tr.

On silicon oxide, real-time X-ray measurements confirm that PFP grows in a Stranski–Krastanov mode, with the first monolayer wetting the substrate before 3D growth commences during the deposition of the second monolayer uni-tuebingen.deresearchgate.net. Similarly, on Au(111) and Ag(111) surfaces, the first layer of PFP tends to wet the substrate, and after it is almost completely covered, subsequent layers begin to grow with needle-like grains, indicative of a Stranski–Krastanov growth mode metu.edu.tr.

Nucleation and Grain Formation Mechanisms

The nucleation of PFP films is generally homogeneous, and the absolute density of islands is significantly influenced by the substrate surface termination uni-tuebingen.de. Studies suggest a critical island size of approximately 2-3 molecules for PFP nucleation uni-tuebingen.de. The formation of distinct crystal domains with different molecular orientations (standing upright or flat-lying) can be observed in PFP films, with the nucleation of flat-lying domains being facilitated in mixtures containing more PFP aip.org.

Grain formation mechanisms are complex, involving factors such as lattice misfit between the substrate and the solid phase, chemical interaction, and surface roughness nih.gov. For PFP, the final ordering, particularly of the monolayer phase on Ag(110), appears to be enforced by molecules adsorbed in the second layer, suggesting a dynamic reorientation process during early growth stages acs.org. The size of coherently scattering islands (crystallite size) can be influenced by the mixing ratio in blends, and it can increase significantly as growth proceeds aip.org.

Role of Deposition Rate and Molecular Flux

The deposition rate (or molecular flux) is a crucial parameter affecting the nucleation and growth of PFP thin films. Higher deposition rates can influence the mean grain size and dendriticity of the first layer grains metu.edu.tracs.org.

Table 2: Impact of Deposition Parameters on PFP Film Growth

ParameterEffect on Film PropertiesSpecific Findings
Deposition Rate (Molecular Flux)Affects mean grain size and dendriticity of first layer grains metu.edu.tracs.orgHigher kinetic energy (e.g., lighter carrier gas) leads to faster film formation metu.edu.trmetu.edu.tr. For low coverage/low rates, He carrier gas yields larger average grain size than Ar carrier gas metu.edu.tr.
Substrate TemperatureInfluences crystallinity, morphology, and grain size aip.orguni-tuebingen.deSee Table 1.

Polymorphism and Coexisting Molecular Arrangements in Thin Films

Perfluoropentacene (PFP) exhibits diverse polymorphic forms and coexisting molecular arrangements in thin films, which are significantly influenced by the substrate and growth conditions. This structural variability plays a critical role in determining the material's electronic properties.

The most commonly observed arrangement for PFP in single crystals and "standing" films, particularly on oxide substrates, is the herringbone (HB) packing motif, often referred to as the Thin-Film Phase (TFP). In this arrangement, molecules are oriented with an edge-to-face herringbone angle of nearly 90° nih.govacs.orgresearchgate.net.

In stark contrast, when PFP is grown on graphene, it adopts a distinct "π-stacked polymorph" (PSP). This polymorph is characterized by a "face-on" or "flat-lying" orientation of molecules, where the molecular planes are coplanar with the substrate. A notable feature of the π-stacked polymorph is its exceptionally low π-stacking distance, measured at approximately 3.07 Å. This close packing leads to significant electronic band dispersion along the π-stacking direction, as evidenced by ultraviolet photoelectron spectroscopy nih.govacs.org. This arrangement is highly desirable for applications requiring optimized vertical charge transport nih.govacs.org.

On silicon oxide (SiOₓ) substrates, beyond the known thin-film phase, studies have identified a coexisting molecular arrangement. This coexisting phase is characterized by a unit cell that is twice the size with respect to the long molecular axis, containing four molecules per unit cell aip.orgaip.org. The presence and proportion of these coexisting phases can be influenced by the substrate temperature during growth. For instance, in co-evaporated blends of pentacene (PEN) and PFP on SiO₂, a metastable λ-phase (with molecular planes parallel to the substrate) is induced by low growth temperatures, while a thermally stable σ-phase (with molecular planes nearly perpendicular to the substrate) predominantly nucleates at higher growth temperatures researchgate.net.

Research on PFP ultrathin films on Ag(111) surfaces reveals a single, closely packed arrangement, unlike pentacene which exhibits two coexisting arrangements. This difference is attributed to the greater electrostatic repulsion between PFP molecules due to their perfluorination nus.edu.sg.

The table below summarizes the key polymorphic forms and their characteristics:

Polymorph/ArrangementSubstrateMolecular Orientationπ-Stacking Distance (approx.)Key CharacteristicsReferences
Herringbone (HB) / TFPOxide substrates (e.g., SiOₓ), Single CrystalsStanding / Edge-to-faceNot specified, but larger than PSPCommon in bulk and standing films; 90° herringbone angle nih.govacs.orgresearchgate.net
π-Stacked Polymorph (PSP)Graphene, HOPGFlat-lying / Face-on3.07 ÅInduced by substrate, enhances vertical charge transport nih.govacs.orguni-marburg.de
Coexisting PhaseSilicon Oxide (SiOₓ)Not explicitly stated, but distinct from TFPNot specifiedUnit cell twice the size along long axis, four molecules per unit cell aip.orgaip.org
Closely Packed ArrangementAg(111)Lying-down, commensurateNot specifiedSingle stable configuration due to electrostatic repulsion nus.edu.sg

Epitaxial Growth of this compound on Diverse Substrates (e.g., Graphene, Silicon Oxide, Single Crystals)

Epitaxial growth, the ordered deposition of a crystalline film on a crystalline substrate, is critical for controlling the morphology and enhancing the performance of PFP-based devices. PFP exhibits distinct epitaxial behaviors on various substrates.

Epitaxial Growth on Graphene and Graphite (B72142)

Graphene and highly oriented pyrolytic graphite (HOPG) serve as excellent substrates for the epitaxial growth of PFP, leading to highly ordered thin films with specific molecular orientations. PFP deposited on graphene forms islands where molecules adopt the π-stacked polymorph, lying flat and parallel to the substrate uni-marburg.deresearchgate.net. This "face-on" growth is induced by the graphene coating and results in vertically π-stacked molecules nih.govacs.org.

Detailed analysis using techniques such as X-ray diffraction (XRD), scanning tunneling microscopy (STM), atomic force microscopy (AFM), and transmission electron microscopy (TEM) has revealed the precise epitaxial relationship. The long molecular axis of PFP aligns along the zig-zag direction of the underlying graphene lattice, albeit with a small offset uni-marburg.de. This leads to three-dimensional epitaxial growth of uniaxially aligned, flat-lying PFP molecules nih.gov. Due to the six-fold symmetry of graphene, the PFP film can align in 12 distinct orientations, which are a subset of the 24 possible orientations arising from the combination of graphene's symmetry and the long molecular axis alignment nih.gov.

The table below outlines the epitaxial alignment of PFP on graphene:

SubstratePFP PolymorphMolecular OrientationEpitaxial AlignmentKey FindingsReferences
Graphene/HOPGπ-Stacked Polymorph (PSP)Flat-lying / Face-onLong molecular axis aligns along graphene zig-zag direction (with slight offset)Induces vertical π-stacking, uniaxially aligned films, 12 distinct orientations nih.govacs.orguni-marburg.deresearchgate.net

Epitaxial Growth on Silicon Oxide

On amorphous substrates like silicon oxide (SiOₓ), PFP typically exhibits an almost upright standing molecular orientation in its thin films researchgate.net. The growth of PFP on SiOₓ generally follows a Stranski-Krastanov growth mode, characterized by initial layer-by-layer growth followed by the formation of islands uni-tuebingen.deuni-tuebingen.de.

The substrate temperature during deposition significantly influences the morphology and crystallinity of PFP films on SiOₓ. For instance, at a growth temperature of 60 °C, PFP forms elongated needle-like crystallites, several microns in length, although these are composed of smaller grains (average size ~44 nm). Conversely, at lower temperatures, such as -20 °C, films are composed of mounds (diameter and height ~500 nm), and the final grain size is reduced to approximately 22 nm. Even at low temperatures, PFP films on SiOₓ maintain a high degree of crystallinity in the out-of-plane direction aip.org.

Epitaxial Growth on Single Crystals

PFP can also be epitaxially grown on other organic semiconductor single crystals, such as pentacene (Pn-SCs), forming heteroepitaxial interfaces. Studies using grazing-incidence X-ray diffraction (GIXD) and angle-resolved ultraviolet photoelectron spectroscopy (ARUPS) have elucidated the structural and electronic properties of such interfaces acs.orgmdpi.com.

On pentacene single crystals, PFP uniquely aligns its primary axis along the [11̅0] axis of the crystalline pentacene, resulting in the formation of well-crystallized overlayers acs.org. This precise alignment leads to widely dispersed intermolecular valence bands, indicating a significant transfer integral between the frontier molecular orbitals of nearest-neighbor PFP molecules acs.org. Despite the structural similarity between pentacene and PFP, which makes them complementary acceptor molecules, interdiffusion can occur at their heterojunction mdpi.com.

The table below summarizes the epitaxial growth characteristics on various substrates:

SubstrateGrowth ModeMolecular OrientationMorphological FeaturesKey FindingsReferences
Silicon Oxide (SiOₓ)Stranski-KrastanovUpright standing (typical)Needle-like crystallites (60°C), mounds (-20°C); crystallinity maintained at low TSubstrate temperature influences morphology and grain size aip.orgresearchgate.netuni-tuebingen.deuni-tuebingen.de
Pentacene Single CrystalEpitaxialPrimary axis along Pn-SC [11̅0] axisWell-crystallized overlayersLeads to widely dispersed intermolecular valence bands; potential for interdiffusion acs.orgmdpi.comresearchgate.net

Structural and Electronic Characterization of Perfluoropentacene Thin Films

Photoelectron Spectroscopy for Electronic Level Alignment and Reorganization Energies

Photoelectron spectroscopy techniques are crucial for understanding the electronic structure and energy level alignment in organic semiconductor thin films, providing insights into ionization potentials, electron affinities, and interfacial charge transfer.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band and HOMO Levels

Ultraviolet Photoelectron Spectroscopy (UPS) is widely employed to investigate the valence band structure and determine the Highest Occupied Molecular Orbital (HOMO) levels of organic thin films. For perfluoropentacene, UPS measurements have revealed significant details about its electronic landscape.

Studies on pristine this compound thin films have reported an ionization energy (onset of HOMO emission) of approximately 6.65 eV. aip.org This value stands in stark contrast to pentacene (B32325), which typically exhibits a HOMO onset around 4.90 eV. aip.org This remarkable difference of approximately 1.75 eV between the HOMO levels of PEN and PFP is largely attributed to the presence of intramolecular polar bonds (IPBs) within the perfluorinated molecule. aip.org

The molecular orientation within the thin film significantly influences the observed HOMO levels. For instance, when PFP molecules adopt an upright standing orientation on substrates like SiOₓ, the strong electronegativity of fluorine atoms creates a surface dipole moment pointing towards the molecular cores. researchgate.net This effect can lead to substantial changes in UPS spectra, with the difference between HOMO positions increasing significantly compared to films where molecules lie flat. aip.orguni-tuebingen.de In mixed PEN:PFP phases where molecules stand upright, a common vacuum level can be established, causing the HOMO levels to shift closer, resulting in a smaller splitting (e.g., -6.6 eV for PFP and -6.3 eV for PEN in a 1:1 mixed phase). uni-tuebingen.deaip.org

Furthermore, UPS has been used to study the electronic band dispersion of the HOMO-derived band in the π-stacking direction of PFP on graphene, allowing for the determination of the transfer integral and estimation of hole mobility. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Core Level Shifts and Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) provides elemental and chemical state information by analyzing core-level binding energies, making it invaluable for studying core-level shifts and understanding interfacial interactions in this compound thin films.

For monolayer PFP on Au(111), the fluorine signal (F 1s) is found at a binding energy (BE) of 687.07 eV. rsc.org The carbon 1s (C 1s) core-level spectrum of PFP is more complex, revealing distinct peaks corresponding to different carbon environments (e.g., C-C and C-F bonds). rsc.org

XPS measurements have demonstrated that the C 1s and F 1s core-level spectra of PFP can exhibit shifts, particularly towards higher binding energies at higher coverages. researchgate.netdntb.gov.ua These shifts can indicate changes in molecular arrangement or electronic interaction with the substrate. For instance, a shift of the F 1s signal to a lower binding energy (e.g., 686.55 eV) has been observed in PFP molecules within a bilayer on Au(111) compared to a PFP monolayer (687.07 eV), suggesting changes in the electronic environment within the mixed film. rsc.org

XPS is also critical for characterizing charge transfer at interfaces. Studies have shown that charge transfer can occur from metal surfaces (e.g., aluminum) to PFP molecules, indicating favorable conditions for electron transport at such interfaces. amazonaws.com The technique can also distinguish between physisorption and chemisorption, with core-level shifts serving as indicators of coupling strength between the organic layer and the substrate. rsc.org

Electron Diffraction Techniques for Surface Structure

Electron diffraction techniques provide direct information about the periodicity and symmetry of surfaces and thin films, which is essential for understanding the long-range order and molecular packing.

Low-Energy Electron Diffraction (LEED) for Surface Unit Cells

Low-Energy Electron Diffraction (LEED) is employed to determine the surface unit cells and molecular arrangements of this compound thin films on various substrates. LEED patterns provide reciprocal space information that can be translated into real-space lattice parameters.

For PFP on Ag(110) surfaces, LEED has been used in conjunction with scanning tunneling microscopy (STM) to study molecular reorientation during the formation of the first two monolayers. acs.orgnih.gov A specific superstructure unit cell for PFP on Ag(110) has been derived from LEED patterns, with lattice parameters reported as b1 = 0.906 ± 0.015 nm, b2 = 1.618 ± 0.04 nm, and an angle ∠(b⃗1,b⃗2) = 86.1 ± 3°. acs.orgnih.gov This indicates a complex, ordered arrangement of PFP molecules on the surface.

On Cu(111), PFP films exhibit a unit cell with parameters of a = 1.04 nm, b = 1.76 nm, and θ = 99.2°, which is larger than that of pentacene on the same substrate. scispace.com This larger "footprint" of PFP is attributed to the larger van der Waals radii of the fluorine atoms, forcing a looser packing and a kinked appearance of molecular rows. scispace.com

LEED has also been utilized to confirm the formation of mixed bilayers of PEN and PFP on Au(111), where the observed diffraction patterns are consistent with a mixed film unit cell. researchgate.net On highly oriented pyrolytic graphite (B72142) (HOPG) and graphene, the surface unit cell of closely packed PFP monolayers has been determined by electron diffraction to be approximately 1.72 nm × 0.89 nm with an angle of 61°, indicating a flat-lying molecular orientation. acs.org

Table 1: Representative LEED-Derived Unit Cell Parameters for this compound Thin Films

SubstrateUnit Cell Parameters (nm)Angle (°)Molecular OrientationReference
Ag(110)b1 = 0.906, b2 = 1.61886.1Varies (reorientation) acs.orgnih.gov
Cu(111)a = 1.04, b = 1.7699.2Flat-lying scispace.com
HOPG/Graphene1.72 × 0.8961Flat-lying acs.org

Spectroscopic Probes for Molecular Vibrations and Electronic Excitations

Spectroscopic probes offer insights into the vibrational modes of molecules and their electronic excitation pathways, revealing details about intermolecular interactions and structural distortions.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a powerful technique for studying the vibrational properties of surfaces and adsorbed species under ultrahigh vacuum conditions. It can identify chemical bonding, binding geometry, and molecular orientation by analyzing vibrational modes. princeton.edu

Studies using HREELS on this compound thin films grown on highly oriented pyrolytic graphite (HOPG) substrates have provided valuable information on their vibrational characteristics. The HREELS spectra showed a slight but clear increase in vibrational energies with increasing film thickness and decreasing temperature of the multilayer films. amazonaws.comresearchgate.net This observation, along with polarization-dependent Raman spectra showing depolarization ratios greater than 1 for Ag vibrational modes, suggests a distortion in the molecular structure within the multilayer films and indicates fairly strong intermolecular interactions in PFP multilayer films. amazonaws.comresearchgate.net

HREELS can also be used to explore electronic transitions of surfaces or adsorbates, with incident electron energies typically between 15-20 eV. In this "electronic EELS" mode, it can even provide valence band information similar to UPS. princeton.edu The high surface sensitivity and wide energy window for vibrations (100-8000 cm⁻¹) make HREELS a complementary tool to infrared spectroscopy for surface science research. princeton.edu

Table 2: Key Vibrational Observations from HREELS on this compound Thin Films

ObservationImplicationReference
Slight increase in vibrational energies with increasing film thicknessStronger intermolecular interactions in multilayer films amazonaws.comresearchgate.net
Slight increase in vibrational energies with decreasing temperatureStronger intermolecular interactions in multilayer films amazonaws.comresearchgate.net
Depolarization ratios > 1 for Ag vibrational modes (Raman, corroborating HREELS)Molecular distortion in multilayer films amazonaws.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a valuable tool for investigating molecular vibrations and their modifications due to the local environment within this compound thin films rsc.org. Polarization-dependent micro-Raman spectroscopy can provide insights into molecular orientation and crystal phases rsc.org.

Research on PFP thin films has identified intense Raman peaks primarily in the range of 1200 cm⁻¹ to 1600 cm⁻¹, which are mainly attributed to C–C stretching modes of the conjugated ring rsc.org. Two prominent peaks are often observed:

ν₀: Located at 1316 cm⁻¹, assigned as an A_g mode rsc.org.

ν₁: Located at 1581 cm⁻¹, assigned as a B₃_g mode rsc.org.

Studies using cylindrical vector beams (e.g., radially or azimuthally polarized doughnut modes) have shown that the intensity ratio of these Raman modes (Iν₁/Iν₀) can vary with morphology rsc.org. For instance, this ratio decreases from 0.6 (on molecular terraces) to 0.15 (on aggregates), indicating that PFP molecules orient more parallel to the substrate in aggregates, while they are more upright on molecular terraces rsc.org. Tip-enhanced near-field optical spectroscopy further confirms these changes in Raman intensity with different polarizations, correlating them with distinct molecular orientations in different morphologies rsc.org.

Raman measurements of PFP thin films have also been conducted on highly oriented pyrolytic graphite (HOPG) substrates, revealing a π-stacked phase different from the herringbone packing observed on alkali halides acs.orgresearchgate.net. Coherent oscillations in time-resolved spectra have revealed vibronic coupling to a high-frequency (25 fs) in-plane deformation mode that is insensitive to optical polarization, and a lower-frequency (85 fs) out-of-plane ring bending mode whose coupling depends significantly on crystalline and molecular orientation nih.gov. These findings suggest a dominant role of solid-state effects in the vibronic properties of these materials nih.gov.

Table 1: Key Raman Peaks and Assignments for this compound Thin Films

Peak LabelWavenumber (cm⁻¹)Assignment / Mode TypeMorphological Dependence of Iν₁/Iν₀ RatioReference
ν₀1316A_g mode (C–C stretching)Decreases from 0.6 (terrace) to 0.15 (aggregate) rsc.org
ν₁1581B₃_g mode (C–C stretching) rsc.org

Differential Reflectance Spectroscopy (DRS) and Reflection Anisotropy Spectroscopy (RAS)

Differential Reflectance Spectroscopy (DRS) and Reflection Anisotropy Spectroscopy (RAS) are powerful optical techniques used for real-time, non-destructive monitoring of organic thin film growth with submonolayer resolution researchgate.netnih.gov. DRS measures the normalized reflectance contrast between a bare substrate and a deposited thin film, while RAS measures the optical anisotropy of a sample by comparing reflectance for light polarized along two orthogonal crystallographic axes researchgate.netnih.govmdpi.com.

These techniques have been successfully applied to study this compound thin films, providing insights into molecular alignment and optical anisotropy during deposition researchgate.netnih.gov. For instance, polarization-dependent DRS and RAS have been used to monitor the growth of PFP on Ag(110) single crystals researchgate.netnih.gov. Abrupt changes in optical signals during deposition reveal a complex sequence of reorientation transitions of PFP molecules upon monolayer completion and during the formation of the second monolayer nih.gov. This process leads to a full alignment of the long molecular axis along the aip.org direction of the substrate and enhanced structural ordering nih.gov.

DRS studies on PFP thin films have also shown that the first absorption band has a transition dipole approximately perpendicular to the surface normal, exhibiting a strong redshift compared to the monomer spectrum uni-tuebingen.dearxiv.org. Conversely, the second absorption band's transition dipole is nearly parallel to the surface normal, and this band shows a slight blueshift uni-tuebingen.dearxiv.org. These observations highlight the significant impact of intermolecular coupling in the condensed phase on the optical spectra of PFP uni-tuebingen.dearxiv.org.

In mixed films, such as this compound and diindenoperylene, DRS has been employed to determine the in-plane optical extinction coefficient during growth, providing insights into intermolecular coupling hu-berlin.de. Similarly, highly sensitive DRS studies on PFP thin films epitaxially grown on pentacene (001) single-crystal facets have examined charge transfer (CT) state formation acs.orgnih.govresearchgate.net. These studies confirm the formation of a strong CT state in the case of cofacial PFP-PEN stacking, while it is less energetically favorable for a head-to-tail configuration acs.orgnih.gov.

Photoluminescence Spectroscopy of Pure and Mixed Films

Photoluminescence (PL) spectroscopy is a fundamental technique for assessing interactions and effective energy levels in organic semiconductor thin films aip.orguni-tuebingen.de. Detailed temperature-dependent PL spectra of pure this compound (PFP) and mixed pentacene (PEN):PFP thin films grown on SiO₂ have been reported aip.orguni-tuebingen.dearxiv.orgarxiv.orgresearchgate.net. PFP and PEN are particularly suitable for such studies due to their structural compatibility, which promotes good intermixing and forms a model donor/acceptor system aip.orguni-tuebingen.deresearchgate.net.

Pure this compound Films: PL spectra of pure PFP thin films (e.g., 20 nm thick) typically show a strong peak, denoted as B₁, at approximately 1.72 eV aip.orguni-tuebingen.de. This peak exhibits a fine structure towards its low-energy tail, which becomes narrower and increases in amplitude at lower temperatures, accompanied by a blueshift of the peak maximum by about 10 meV towards 4 K aip.orguni-tuebingen.de. Redshifted from B₁, two shoulders, B₂ (at 1.66 eV) and B₃ (at 1.56 eV), are observed, appearing as shoulders at room temperature but becoming clearly distinguishable at low temperatures aip.orguni-tuebingen.de. These shoulders are tentatively assigned to a vibronic progression, with a Huang-Rhys factor (S) of 0.5 for peak B₂ uni-tuebingen.de. The observed PL band B₁ at 1.72 eV is assigned to the fundamental of the S₁ → S₀ recombination process uni-tuebingen.de.

Table 2: Photoluminescence Peaks of Pure this compound Thin Films

Peak LabelEnergy (eV)CharacteristicsAssignment / NotesReference
B₁1.72Strong peak, narrows and increases at low temperature, blueshifts by ~10 meV towards 4 KFundamental S₁ → S₀ recombination process aip.orguni-tuebingen.de
B₂1.66Shoulder, clearer at low temperatureTentatively assigned to vibronic progression (S = 0.5) aip.orguni-tuebingen.de
B₃1.56Shoulder, clearer at low temperatureTentatively assigned to vibronic progression aip.orguni-tuebingen.de

Mixed this compound Films (e.g., PEN:PFP): In mixed PEN:PFP films, an important optical transition is observed in PL at 1.4 eV, providing evidence for coupling effects in the blend aip.orguni-tuebingen.dearxiv.orgresearchgate.net. This transition is related to an absorption band at 1.6 eV aip.org. In equimolar mixed thin films, good intermixing of molecules promotes molecular interaction between PEN and PFP, while non-1:1 mixing ratios can lead to phase separation between homogeneously blended and pure phases aip.org.

For a 1:1 mixed PEN:PFP thin film, PL spectra excited at 514 nm show that while PL in the region above 1.6 eV decreases with decreasing temperature, the peak at 1.4 eV rises uni-tuebingen.de. At 4 K, only the peak at 1.4 eV remains, with other peaks vanishing uni-tuebingen.de. This suggests possible charge-transfer (CT) states and provides a tentative scheme for optical transitions in blended films aip.orguni-tuebingen.dearxiv.org. Enhanced emission from PFP in mixed thin films has been observed, which can be explained by a decoupling effect when PFP is mixed with a wide band-gap organic semiconductor like picene (B1221364) uni-tuebingen.de. Real-time absorption spectra during growth further illuminate intermolecular coupling effects on optical properties in such blends uni-tuebingen.de.

Table 3: Photoluminescence Peaks of Mixed this compound:Pentacene Thin Films

Peak Energy (eV)CharacteristicsAssignment / NotesReference
1.4Rises with decreasing temperature, dominant at 4 KEvidence for coupling effects, possible charge-transfer (CT) state aip.orguni-tuebingen.dearxiv.orgresearchgate.net
1.6Related absorption bandAssociated with the 1.4 eV PL transition aip.org

Interfacial Phenomena and Heterostructures in Perfluoropentacene Based Systems

Donor-Acceptor Heterojunctions: Perfluoropentacene-Pentacene Interfaces

This compound and pentacene (B32325) form archetypal donor-acceptor heterojunctions due to their complementary electronic properties; pentacene acts as a p-type donor, and this compound acts as an n-type acceptor wikipedia.orgresearchgate.netnih.gov. These heterojunctions are fundamental to the electronic functionalities in organic semiconductor devices jst.go.jp. Studies on well-defined organic "complementary" p-n heterojunctions, such as PFP overlayers on pentacene single crystal surfaces, have revealed epitaxial crystallization where PFP molecules align their nearest-neighbor direction along the pentacene single crystal's axis jst.go.jp. The structural compatibility between pentacene and this compound promotes their intermixing at heterojunctions, distinguishing them from combinations like pentacene and C60 researchgate.net. This intermixing enhances the probability of molecular interaction between PFP and PEN aip.org.

Charge Transfer State Formation and Energetics at Interfaces

The formation and energetics of charge transfer (CT) states at PFP-pentacene interfaces are crucial for efficient charge separation in organic photovoltaic devices acs.orgnih.govchemrxiv.orgresearchgate.net. CT states are considered important precursors for exciton (B1674681) dissociation and charge separation acs.orgchemrxiv.orgresearchgate.net. Experimental and theoretical analyses of layered crystalline molecular heterostructures of pentacene-perfluoropentacene have provided significant insights into the underlying physical mechanisms acs.orgchemrxiv.org.

Dependence on Molecular Configuration and Stacking (e.g., Co-facial vs. Head-to-Tail)

The molecular configuration and stacking arrangement at the interface significantly influence CT state formation and energetics nih.govresearchgate.netacs.org. Research indicates that a strong CT state is formed when PFP and pentacene molecules adopt a co-facial stacking arrangement nih.govacs.org. In this configuration, there is a sufficient overlap of adjacent π-orbitals, leading to a high probability for charge transfer acs.org. Conversely, CT formation is energetically less favorable or absent in a head-to-tail configuration nih.govacs.org. This highlights the importance of precise molecular arrangement for optimizing charge transfer efficiency at the interface nih.govacs.org.

Exciton Dissociation and Charge Separation Mechanisms

Exciton dissociation and subsequent charge separation are critical processes at donor-acceptor interfaces in molecular photovoltaics acs.orgchemrxiv.orgresearchgate.net. Large exciton binding energies in organic crystals often make charge separation challenging acs.orgchemrxiv.orgresearchgate.net. Studies on pentacene-perfluoropentacene heterostructures show that exciton diffusion in unitary films can influence the formation efficiency of CT excitons localized at internal interfaces acs.orgchemrxiv.org. Specifically, exciton transfer from pentacene to the CT exciton state has been observed, while no such transfer from this compound is typically detected acs.orgchemrxiv.org. This asymmetry in energy transfer is attributed to the asymmetric energy landscape around the idealized donor-acceptor interface, and hampered exciton diffusion towards the internal interface in this compound films acs.orgchemrxiv.org. Ultrafast excited state dynamics studies using femtosecond time-resolved second harmonic generation (SHG) have shown that the creation of CT states at the interface leads to the formation of a local electric field within tens of picoseconds nih.gov.

Intermixing and Phase Separation in Blended and Bilayer Films

The intermixing and phase separation behaviors in blended and bilayer films of this compound and other organic semiconductors are crucial for device morphology and performance. For the pentacene-perfluoropentacene system, good intermixing of molecules has been observed, promoting molecular interaction aip.org. While equimolar mixed thin films of PEN:PFP lead to intermixed phases, non-1:1 mixing ratios can result in phase separation between homogeneously blended and pure phases aip.orgresearchgate.net. The extent of intermixing can also depend on the deposition sequence and substrate interaction. For instance, on Au(111), a mixed bilayer is formed regardless of the deposition sequence due to weak physisorption, whereas on Cu(111), strong chemisorption of pentacene can pin molecules to the surface, preventing intermixing upon subsequent PFP deposition nih.gov. Studies on blends of this compound with picene (B1221364) (another acene derivative) have shown molecular-level mixing and the formation of mixed structures. However, depending on growth temperature, different mixed polymorphs or even phase separation can occur, highlighting the influence of intermolecular interactions on structure formation figshare.comacs.orguni-tuebingen.de.

Organic-Metal Interfacial Coupling and Energy Level Alignment

The coupling between organic molecules and metal substrates, along with the resulting energy level alignment, is a critical factor in organic electronic devices, influencing charge injection and extraction nih.govuni-tuebingen.deresearchgate.net. For this compound on metal surfaces, studies using density functional theory (DFT) with van der Waals corrections have investigated the adsorption states and vacuum level shifts acs.org. These studies show that DFT can accurately predict PFP-metal distances and the resulting work-function change (Δϕ) acs.org. Unlike pentacene/metal interfaces, molecular distortion in PFP can significantly influence Δϕ at short distances acs.org. The work-function change can transition from a Schottky to a Bardeen limit as the PFP molecule approaches the metal surface, similar to pentacene/metal interfaces acs.org. PFP molecules tend to lie flat on metallic substrates, in contrast to their upright orientation on semiconductor and insulating substrates nih.govacs.org. On Ag(110), a unique in-plane molecular reorientation of PFP occurs during the completion of the first monolayer, leading to enhanced structural ordering and alignment of the long molecular axis along the nih.gov direction of the substrate nih.govacs.orgnih.govacs.org.

Molecular Reorientation at Interfaces During Initial Growth

Molecular reorientation during the initial growth phases of organic films on substrates is a fundamental aspect influencing the final film structure and device performance. For this compound, a unique in-plane molecular reorientation has been observed during the completion of the first monolayer on the Ag(110) surface nih.govacs.orgnih.govacs.org. Real-time monitoring using polarization-dependent differential reflectance spectroscopy and reflectance anisotropy spectroscopy revealed an intricate sequence of reorientation transitions nih.govacs.orgnih.gov. As the molecular density increases, PFP molecules in minority orientations reorient to align their long axis more closely with the nih.gov direction of the Ag(110) surface, leading to increased packing density and improved structural ordering nih.govacs.org. This reorientation continues during the formation of the second monolayer, eventually resulting in full alignment nih.govacs.orgnih.gov. Scanning tunneling microscopy (STM) and low-energy electron diffraction (LEED) confirm these observations, providing further details on the structural and orientational ordering of the PFP monolayer before and after compression nih.govacs.org.

Advanced Research Directions and Design Principles for Perfluoropentacene Based Functional Materials

Control of Charge Carrier Type through Molecular Fluorination

Molecular fluorination is a highly effective strategy to precisely control the charge carrier type in organic semiconductors, converting typically p-type materials into n-type counterparts without significantly altering their molecular size metabolomicsworkbench.org. Perfluoropentacene (C₂₂F₁₄) exemplifies this principle, functioning as an n-type organic semiconductor, in contrast to its hydrogenated analogue, pentacene (B32325) (C₂₂H₁₄), which is a p-type semiconductor cdutcm.edu.cnmetabolomicsworkbench.org.

The electronegativity of fluorine, being the most electronegative element, plays a pivotal role in this transformation by influencing the electronic energy levels of the molecule metabolomicsworkbench.org. Specifically, the incorporation of fluorine atoms shifts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to lower (more positive) values metabolomicsworkbench.orgwikidata.org. This results in a deeper-lying LUMO energy level, which is crucial for efficient electron injection and transport, thereby enabling n-type conductivity.

Beyond simply altering the charge carrier type, fluorination has broader implications for charge transport characteristics. Computational studies indicate that fluorination can substantially enhance electron transport in molecular materials, with improvements exceeding 200% in some cases. This enhancement is attributed to the ability of fluorine to increase attractive intermolecular interactions and simultaneously reduce charge trapping, both of which contribute to higher charge mobilities. Furthermore, fluorine substitution has been shown to lower the exciton (B1674681) binding energy, a factor that can significantly improve charge generation efficiency following light absorption wikipedia.org. The increased electronic coupling resulting from fluorination also promotes better molecular packing along the π–π direction, which directly influences the morphology of thin films and, consequently, their electronic performance wikipedia.org.

Engineering of Interface Energetics for Optimized Charge Injection and Extraction

The efficiency of charge injection and extraction in organic semiconductor devices is critically dependent on the energetics at the interface between the active material and the electrodes. The electronic properties of organic semiconductors are profoundly influenced by the ordering of the molecular crystal, which in turn impacts interface energetics.

For this compound, the strategic fluorination allows for the tailoring of electronic properties, including the electron injection barrier wikidata.org. Studies have investigated the effect of fluorination on the interface energetics of pentacene/gold systems and the associated charge reorganization energy. Density Functional Theory (DFT) simulations have demonstrated that fluorine substitution can be utilized to modify the electron injection barrier by lowering the molecular HOMO energy.

The interaction between the PFP molecules and the substrate is a complex interplay, where the strong attraction of the central acene rings to the substrate competes with a repulsion between the fluorine atoms and the substrate. This delicate balance can lead to a "bowl-like" adsorption conformation with upwardly-curved molecular edges. An increased molecule-substrate separation, induced by the shape of the 2p orbital of terminal fluorine atoms compared to the 1s orbital of terminal hydrogen in pentacene, can result in reduced orbital hybridization and a decrease in HOMO/LUMO broadening. Controlling the molecular orientation and packing structure at the solid substrate interface is paramount for developing high-performance organic thin film devices.

Strategies for Enhancing Molecular Order and Crystallinity for Transport Optimization

The performance of organic semiconductor devices, particularly in terms of charge carrier mobility, is intrinsically linked to the degree of molecular order and crystallinity within the active layer wikidata.org. This compound typically forms crystalline films with a high degree of structural order.

PFP commonly adopts a herringbone structure in both single crystals and "standing" films, a packing motif also observed in pentacene metabolomicsworkbench.org. On various substrates such as Au(111), Ag(111), SiO₂, KCl, and graphene, PFP molecules tend to arrange in a standing-up orientation within the initial and subsequent layers. However, on graphene substrates, PFP can exhibit epitaxial growth in island shapes where the molecules lie flat and parallel to the substrate, forming a 'π-stacked polymorph'. This π-stacked arrangement is characterized by an exceptionally short π-stacking distance of only 3.07 Å, leading to significant electronic band dispersion along the stacking direction.

The growth of PFP thin films often follows a Stranski–Krastanov mode, where the first monolayer wets the substrate before the onset of three-dimensional (3D) growth during the formation of the second monolayer. For instance, on Ag(111), the first monolayer of PFP adopts a planar adsorption geometry, forming a well-ordered superstructure, with this molecular orientation maintained in the second layer before the formation of isolated, tall islands.

Substrate temperature plays a critical role in controlling the crystallinity and morphology of PFP films wikidata.org. As illustrated in the table below, varying the substrate temperature during deposition significantly impacts the resulting film structure:

Substrate TemperatureObserved Morphology / CrystallinityGrain Size (Average)
60 °CLying needle-like crystallites44 nm wikidata.org
-20 °CMounds22 nm wikidata.org
-120 °CFully amorphous film growthN/A wikidata.org

Data based on real-time X-ray scattering investigations of 50 nm PFP films on silicon oxide. wikidata.org

Tuning the substrate temperature is thus a promising method to tailor the structure of PFP films for specific device applications wikidata.org. Additionally, the deposition rate and the hydrophobicity of the substrate surface directly influence the mean grain size and dendriticity of the first layer grains. Annealing of thin films can further enhance crystallinity and molecular orientation in the solid state. The shape of the islands formed during growth is also dependent on the surface termination, with more compact and faceted islands observed on surfaces where the diffusivity of isolated PFP molecules is minimal.

Development of Bipolar Transport Architectures Utilizing this compound

The complementary electronic properties of this compound (n-type) and pentacene (p-type) make them ideal candidates for developing bipolar transport architectures, which are essential for advanced organic electronic devices such as complementary circuits and p-n junctions cdutcm.edu.cnmetabolomicsworkbench.org.

The structural similarity between PFP and PEN, both adopting a herringbone structure and having similar d-spacings, facilitates their integration into functional devices metabolomicsworkbench.org. This compatibility allows for the fabrication of high-performance p-n junctions and complementary circuits metabolomicsworkbench.org.

Organic Field-Effect Transistors (OFETs) incorporating both PFP and PEN demonstrate bipolar transport, meaning they can effectively function at both negative and positive gate voltages metabolomicsworkbench.org. This ambipolar capability is critical for the development of more complex logic circuits. Complementary inverter circuits fabricated using PFP and PEN exhibit a sharp inversion of the output signal and achieve high-voltage gain, indicating their suitability for integrated circuit applications metabolomicsworkbench.org.

A key factor enabling the success of these bipolar architectures is the comparable charge carrier mobilities of the two materials. The electron mobility of this compound is competitive with the hole mobility of pentacene, as shown in the table below:

MaterialCharge Carrier TypeMobility (cm²/V·s)On/Off RatioSubstrate Temperature (°C)Citation
This compoundElectron (n-type)0.1110⁵50 metabolomicsworkbench.org
This compoundElectron (n-type)0.22N/AN/A
PentaceneHole (p-type)0.4510⁶50 metabolomicsworkbench.org

Mobility values can vary depending on fabrication conditions and device geometry.

The comparable mobilities suggest that organic integrated circuits based on PEN/PFP complementary inverters could achieve higher operating frequencies, pushing the boundaries of organic electronics.

Investigation of Multilayer and Co-crystal Formation in Blends

The ability of this compound to form multilayers and co-crystals in blends with other organic semiconductors is a significant area of research for designing advanced functional materials. The structural compatibility between PFP and pentacene (PEN), characterized by similar lattice parameters, can lead to continuous growth at their interface and facilitate the formation of co-crystals.

Blends of PEN and PFP have been extensively investigated at various mixing ratios, including [2:1], [1:1], and [1:2], on different substrates like silicon dioxide (SiO₂) and potassium chloride (KCl). These studies have revealed the formation of a mixed phase comprising PEN and PFP, which maintains similar lattice parameters irrespective of the specific mixing ratio. Equimolecular mixtures of PEN and PFP have been observed to form distinctive fiber-like structures composed of this mixed phase. In non-equimolecular blends, the excess pure phase is present alongside the mixed phase.

Research on mixed thin films of picene (B1221364) (PIC) and PFP, as well as PIC and PEN, grown by simultaneous co-evaporation, indicates molecular-level mixing and the formation of mixed structures. For equimolar PFP:PIC mixtures, two distinct mixed polymorphs have been identified, each containing two PIC and two PFP molecules per unit cell, with their formation being dependent on the growth temperature. One of these polymorphs exhibits a superlattice structure with in-plane compound segregation. In contrast, PEN:PIC mixtures form crystals where unit cell parameters continuously change with molar concentrations, and the molecular species are statistically distributed within the crystal lattice.

The fabrication of stable organic superlattice structures, consisting of alternating monolayers of pentacene and this compound, has been achieved using organic molecular beam deposition (OMBD). X-ray reflectivity and resonant soft X-ray reflectivity techniques have confirmed the successful alternation of PEN and PFP layers within these superlattices. The observed lattice spacing in these superlattices, such as 15.9 Å, is typically larger than that found in pure PEN and PFP films. This increased spacing is attributed to a more upright orientation of the molecules and a reduction in interdigitation between the incommensurate crystalline PEN and PFP layers. The coherently ordered thickness within these superlattices can extend for approximately four to five monolayers. However, it is important to note that at elevated substrate temperatures, intermixing of PFP and PEN layers and the formation of co-crystals can occur, which might be detrimental to the desired superlattice formation.

Q & A

Basic: What are the key challenges in synthesizing perfluoropentacene, and how are its structural properties characterized?

This compound (PFP) synthesis requires precise fluorination of pentacene, often via halogen-exchange reactions under controlled conditions to achieve full substitution while maintaining molecular planarity. A major challenge is avoiding incomplete fluorination, which can alter electronic properties. Structural characterization relies on X-ray diffraction (XRD) and synchrotron-based reciprocal space mapping to resolve crystal packing (e.g., monoclinic thin-film phases with unit cell parameters a = 15.76 Å, b = 4.51 Å, c = 11.48 Å, and β = 90.4°). Atomic force microscopy (AFM) further assesses film morphology, critical for device integration .

Basic: How does the electronic structure of PFP differ from pentacene, and what experimental methods validate these differences?

Perfluorination replaces hydrogen with fluorine, increasing electron affinity (EA) and ionization potential (IP) by ~1 eV, shifting PFP’s frontier orbitals. Ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) quantify these shifts, revealing a HOMO level at ~6.3 eV for PFP versus ~5.0 eV for pentacene. Density functional theory (DFT) corroborates these changes, attributing them to fluorine’s electronegativity and altered π-orbital delocalization .

Advanced: How do perfluorination and crystalline packing influence charge-transport parameters in PFP?

Perfluorination enhances electron mobility (0.11 cm² V⁻¹ s⁻¹ in top-contact OFETs) by inducing herringbone packing, which strengthens π-π interactions along the b-axis. Valence band dispersion measurements and DFT-calculated band structures reveal anisotropic charge transport, with larger conduction bandwidths (0.4–0.6 eV) compared to pentacene. Nonlocal electron-phonon coupling, analyzed via temperature-dependent mobility studies , shows reduced thermal disorder in PFP crystals .

Advanced: What experimental approaches quantify reorganization energies in PFP, and how do they compare to pentacene?

High-resolution UPS of monolayer PFP on graphite extracts reorganization energies (λ) via single-mode analysis (SMA) of vibronic satellites. PFP exhibits λ ≈ 190 meV, ~40% higher than pentacene (λ ≈ 135 meV), attributed to extended HOMO distribution and stronger electron-phonon coupling. Multimode DFT simulations align with experimental data, confirming fluorination’s role in enhancing λ .

Basic: What techniques are used to analyze thin-film structural order in PFP heterostructures?

Grazing-incidence XRD (GI-XRD) and specular XRD resolve epitaxial growth modes and lattice mismatches in PFP/pentacene bilayers. For mixed-crystal heterostructures, Fourier-transform infrared (FTIR) spectroscopy identifies intermolecular interactions (e.g., F···H contacts), while AFM maps phase separation. Synchrotron studies reveal substrate-induced monoclinic phases in PFP thin films, critical for interfacial charge transfer .

Advanced: How do molecular configurations at PFP-pentacene interfaces affect charge-transfer (CT) state formation?

Differential reflectance spectroscopy and theoretical calculations on epitaxial PFP/PEN(001) interfaces show CT state formation depends on stacking geometry: cofacial configurations yield strong CT states (binding energy ~0.3 eV), while head-to-tail arrangements suppress them. Electroluminescence spectroscopy in thin-film diodes confirms CT-mediated recombination, with device performance directly correlated to interfacial stacking .

Advanced: What methodologies elucidate exciton dynamics and quantum efficiency in PFP single crystals?

Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy measure singlet exciton lifetimes (~100 ps) and fission yields. PFP exhibits reduced quantum efficiency (~15%) compared to pentacene due to enhanced non-radiative decay from fluorination-induced vibrational modes. Angle-resolved photoemission spectroscopy (ARPES) maps exciton dispersion, linking anisotropy to crystal packing .

Advanced: How do computational models predict PFP’s adsorption behavior on metallic substrates?

DFT and ab initio calculations simulate PFP adsorption on Ag(110), revealing substrate-driven molecular reorientation from planar to edge-on configurations. Scanning tunneling microscopy (STM) validates these models, showing preferential alignment along substrate terraces. Adsorption-induced dipole shifts, quantified via Kelvin probe force microscopy (KPFM) , impact charge injection barriers in OFETs .

Advanced: What role do electrostatic interactions play in PFP-based organic semiconductors (OSCs)?

Electrostatic shifts in PFP increase EA by ~0.5 eV in OSC matrices, as shown by ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) . Monte Carlo simulations of OPLS force fields model F···H and F···F interactions, explaining enhanced thermal stability and reduced hole trapping in mixed heterostructures .

Basic: How does fluorination impact the environmental stability and handling of PFP in laboratory settings?

PFP’s stability under ambient conditions is superior to pentacene due to fluorine’s oxidative resistance. However, safety protocols for handling perfluorinated compounds (PFCs) include rigorous peroxide checks (via FTIR or Raman spectroscopy ) and inhibitor addition during storage. High-hazard procedures (e.g., sublimation) require dual-personnel oversight to mitigate risks .

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